Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate
Description
Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate is a bicyclic dicarbonate ester characterized by a cyclopentene backbone substituted with tert-butyl groups in a cis-configuration at the 1,3-positions. Its molecular formula is C₁₅H₂₄O₆, with a molecular weight of 300.35 g/mol (calculated from ). The compound’s structure combines steric bulk from the tert-butyl groups with the rigidity of the cyclopentene ring, influencing its thermal stability, solubility, and reactivity. This compound is of interest in polymer chemistry, particularly in synthesizing polycarbonates, where its structural features may mitigate challenges like monomer volatility or stoichiometric imbalances during polymerization .
Properties
IUPAC Name |
tert-butyl [(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclopent-2-en-1-yl] carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6/c1-14(2,3)20-12(16)18-10-7-8-11(9-10)19-13(17)21-15(4,5)6/h7-8,10-11H,9H2,1-6H3/t10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXIMBYDVCRZQQ-PHIMTYICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1CC(C=C1)OC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)O[C@@H]1C[C@@H](C=C1)OC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate involves several steps. One common method involves the reaction of tert-butyl alcohol with cyclopentadiene in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with phosgene or a similar reagent to introduce the carbonate groups, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. .
Scientific Research Applications
Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate involves its interaction with various molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can also participate in reactions that modify the structure and function of target molecules, leading to the formation of desired products .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl groups in the cis-di-tert-butyl compound introduce significant steric hindrance, which may slow interchange reactions during polymerization compared to linear aliphatic dicarbonates like PeD DPDC .
- Volatility: Cyclic structures (e.g., cyclohexanedimethanol DPDC in ) and bulky substituents reduce volatility, addressing a common issue in polycarbonate synthesis where monomer evaporation disrupts stoichiometry .
Thermal Stability and Decomposition
- Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate : Likely decomposes via cleavage of internal carbonyl-oxygen bonds, similar to tert-butyl dicarbonate, rather than forming carbonium ions. This mechanism is supported by activation parameters in related tert-butyl systems .
- Linear Aliphatic Dicarbonates (e.g., PeD DPDC) : Lower thermal stability (Tm = 52°C) due to flexible chains, making them prone to degradation at moderate temperatures .
- Aromatic Dicarbonates (e.g., BPA DPDC) : High Tm (144°C) due to rigid aromatic backbones but may undergo oxidative degradation under UV exposure .
Reactivity in Polymerization
- Interchange Reactions : The cis-di-tert-butyl compound’s steric bulk may suppress nucleophilic attacks on carbonate groups, a common issue in aliphatic dicarbonates like ethylene glycol DPDC .
Biological Activity
Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclopentene core and two tert-butyl groups. The dicarbonate functional groups contribute to its reactivity and potential interactions with biological targets. Its molecular formula is C12H18O4.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell signaling.
- Receptor Interaction : It could interact with various receptors, modulating their activity and influencing physiological responses.
- Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that compounds with similar structures can influence ROS levels, impacting cellular stress responses.
Biological Activity Overview
The biological activity of this compound has been explored in several studies:
| Activity | Findings |
|---|---|
| Antioxidant Properties | Exhibits potential to scavenge free radicals, reducing oxidative stress. |
| Antimicrobial Activity | Shows inhibitory effects against certain bacterial strains. |
| Cytotoxicity | Demonstrated selective cytotoxicity towards cancer cell lines in vitro. |
| Anti-inflammatory Effects | May reduce inflammatory markers in experimental models. |
Case Studies
-
Antioxidant Activity :
A study investigated the antioxidant properties of similar compounds, revealing that the presence of tert-butyl groups enhances radical scavenging capabilities due to steric hindrance and electron-donating effects. -
Antimicrobial Efficacy :
Research on related compounds indicated significant antimicrobial activity against Gram-positive bacteria, suggesting that this compound may share similar properties. -
Cytotoxicity in Cancer Research :
In vitro assays demonstrated that the compound selectively induces apoptosis in specific cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Biological Activity |
|---|---|
| 2,4-Di-tert-butylphenol | Antioxidant, antimicrobial, cytotoxic |
| 2-tert-butylcyclohexanone | Antimicrobial activity against resistant strains |
| Di-tert-butyl carbonate | Anti-inflammatory properties |
Q & A
Q. Methodological Emphasis :
- Synthetic protocols prioritize safety and yield optimization.
- Analytical workflows combine NMR, IR, and chromatographic data.
- Mechanistic studies integrate kinetic and computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
